molecular formula C12H14N2O2 B2816361 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid CAS No. 58555-20-7

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

Cat. No. B2816361
CAS RN: 58555-20-7
M. Wt: 218.256
InChI Key: NCUQGGHIAQQHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid (2M3MBP) is a synthetic organic compound belonging to the class of benzoimidazoles. It is a versatile molecule with a wide range of applications in scientific research and laboratory experiments. 2M3MBP has been found to possess several biochemical and physiological effects, as well as advantageous properties for use in laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

  • Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi. Some of these compounds demonstrated superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar et al., 2008).

Fluorescent Applications

  • Research into developing the {M(CO)3}+ core for fluorescence involved synthesizing tridentate ligands derived from benzimidazole and investigating their reactions with [NEt4]2[Re(CO)3Br3]. These studies resulted in complexes exhibiting significant fluorescence, showcasing the utility of benzimidazole derivatives in fluorescent applications (Wei et al., 2006).

Antihypertensive Activity

  • The synthesis and biological evaluation of benzimidazole derivatives for their antihypertensive activity revealed potent effects. These compounds were synthesized and characterized by various spectroscopic techniques, and their antihypertensive activity was assessed, showing promising results (Sharma et al., 2010).

Anticancer Activity

  • Benzimidazole-based mono/dinuclear Zn(II) complexes were constructed and their biological activities against four human cancer cell lines were estimated. The cytotoxicity research indicated that these complexes, especially complex 1, showed higher cytotoxic properties in vitro against carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).

Polymerization and Material Science

  • Studies on the "living"/controlled polymerization of methyl acrylate mediated by dithiocarbamates under γ-ray irradiation explored using benzimidazole-derived dithiocarbamate structures as RAFT agents. This research highlights the application of benzimidazole derivatives in the field of polymer science and material engineering (Zhou et al., 2007).

Corrosion Inhibition

  • The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid was studied. The research demonstrated the compounds' ability to act as corrosion inhibitors, which is crucial for protecting industrial materials (Ammal et al., 2018).

properties

IUPAC Name

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUQGGHIAQQHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

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